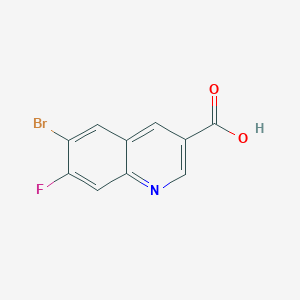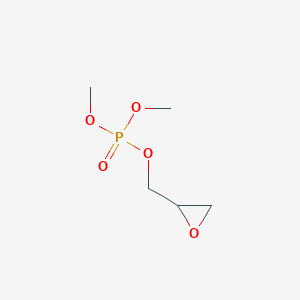
Dimethyl (Oxiran-2-ylmethyl) Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (Oxiran-2-ylmethyl) Phosphate is an organic compound characterized by the presence of an oxirane (epoxide) ring and a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (Oxiran-2-ylmethyl) Phosphate can be synthesized through the reaction of dimethyl phosphite with epichlorohydrin. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (Oxiran-2-ylmethyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted oxiranes, and various phosphate derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl (Oxiran-2-ylmethyl) Phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxy resins and other polymeric materials.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl (Oxiran-2-ylmethyl) Phosphate involves the interaction of the oxirane ring with nucleophiles. The ring-opening reaction is a key step, leading to the formation of various derivatives. The phosphate group can also participate in phosphorylation reactions, which are important in biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (Oxiran-2-ylmethyl) Phosphonate
- Dimethyl (Oxiran-2-ylmethyl) Phosphine Oxide
- Dimethyl (Oxiran-2-ylmethyl) Phosphorothioate
Uniqueness
Dimethyl (Oxiran-2-ylmethyl) Phosphate is unique due to its combination of an oxirane ring and a phosphate group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C5H11O5P |
|---|---|
Molekulargewicht |
182.11 g/mol |
IUPAC-Name |
dimethyl oxiran-2-ylmethyl phosphate |
InChI |
InChI=1S/C5H11O5P/c1-7-11(6,8-2)10-4-5-3-9-5/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
MREWAUSBIJUHJY-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)
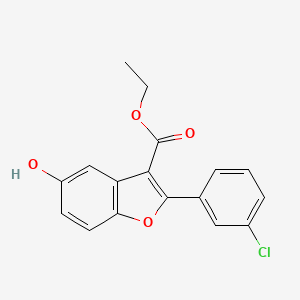
![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)
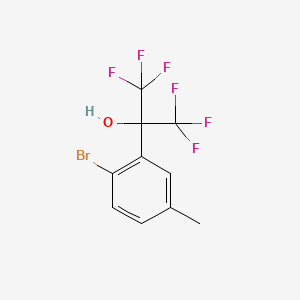
![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)



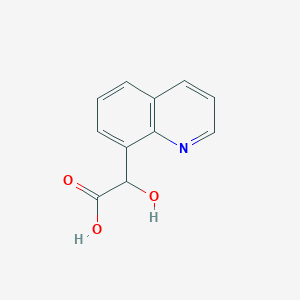

![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)
